
5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol
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Overview
Description
5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a fluorine atom attached to a phenyl ring, along with a hydroxyl group (-OH) and a methyl group (-CH₃). The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound, making it valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF₃I) and a radical initiator such as azobisisobutyronitrile (AIBN) under UV light or thermal conditions . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol has a wide range of scientific research applications:
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This results in the modulation of various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol can be compared with other trifluoromethyl-substituted compounds, such as:
4-(Trifluoromethyl)phenol: Similar in structure but lacks the additional methyl and fluorine substituents, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups, which significantly alter its chemical behavior and applications.
Trifluoromethylbenzene: A simpler compound with only the trifluoromethyl group attached to the benzene ring, used as a precursor in various chemical syntheses.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and physical properties that are valuable in diverse scientific and industrial applications.
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-4-10(6-11(19)5-8)9-2-3-13(15)12(7-9)14(16,17)18/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQHRSPXMJVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684021 |
Source
|
Record name | 4'-Fluoro-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-71-7 |
Source
|
Record name | 4'-Fluoro-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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